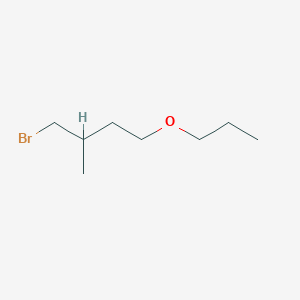
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate is a chemical compound with the molecular formula C₄H₃ClNNaO₃S. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and industrial processes. The presence of both chloro and sulfinate groups in its structure makes it a versatile reagent in various chemical reactions.
Métodos De Preparación
The synthesis of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-3-methyl-1,2-oxazole with sodium sulfinate in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfonates, thiols, and substituted oxazoles.
Aplicaciones Científicas De Investigación
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The chloro group enhances its reactivity, allowing it to form covalent bonds with target molecules. These interactions can inhibit or modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfinate can be compared with other similar compounds such as:
Sodium 5-chloro-3-methyl-1,2-oxazole-4-sulfonate: This compound has a sulfonate group instead of a sulfinate group, which affects its reactivity and applications.
5-chloro-3-methyl-1,2-oxazole-4-thiol: The thiol group in this compound provides different chemical properties and biological activities.
5-chloro-3-methyl-1,2-oxazole-4-carboxylate:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the oxazole scaffold in chemical research and industry.
Propiedades
Fórmula molecular |
C4H3ClNNaO3S |
|---|---|
Peso molecular |
203.58 g/mol |
Nombre IUPAC |
sodium;5-chloro-3-methyl-1,2-oxazole-4-sulfinate |
InChI |
InChI=1S/C4H4ClNO3S.Na/c1-2-3(10(7)8)4(5)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
Clave InChI |
UFLHRWZXLQUBKV-UHFFFAOYSA-M |
SMILES canónico |
CC1=NOC(=C1S(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Bromo-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13205855.png)
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)

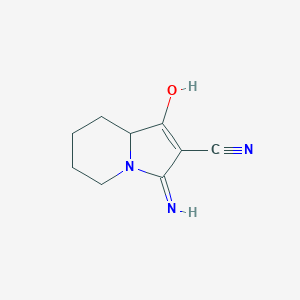

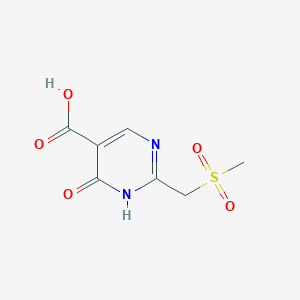
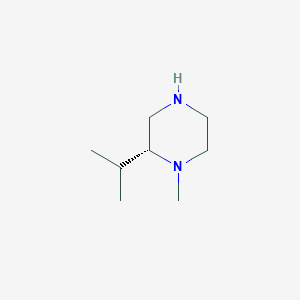
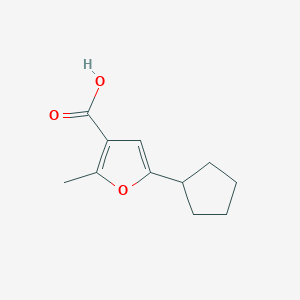

![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
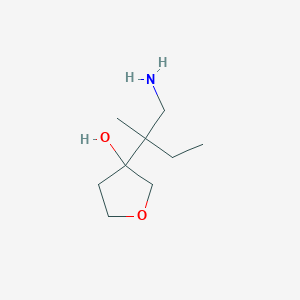

![1-{5-[3-(Trifluoromethoxy)phenyl]furan-2-yl}ethan-1-one](/img/structure/B13205919.png)
